molecular formula C4H7ClO2<br>ClCH2CO2C2H5<br>C4H7ClO2 B140656 Ethyl chloroacetate CAS No. 105-39-5

Ethyl chloroacetate

Cat. No. B140656
CAS RN: 105-39-5
M. Wt: 122.55 g/mol
InChI Key: VEUUMBGHMNQHGO-UHFFFAOYSA-N
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Patent
US04443624

Procedure details

As described in Example 1, but with 160 g of an 8.85% solution of Co2 (CO)8 in ethanol, 2.7 moles out of 4 moles of chloroacetic acid ethyl ester are reacted at 7.5 at. CO and 55° C. in 51/4 hours. 400 g of malonic acid diethyl ester is obtained (93% yield) and 3.5 g of acetic acid ethyl ester plus 160 g of chloroacetic acid ethyl ester.
Quantity
3.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:7])[CH2:5][Cl:6])[CH3:2].[CH2:8]([O:10][C:11](=[O:13])C)[CH3:9]>C(O)C>[CH2:1]([O:3][C:4](=[O:7])[CH2:5][C:11]([O:10][CH2:8][CH3:9])=[O:13])[CH3:2].[CH2:1]([O:3][C:4](=[O:7])[CH2:5][Cl:6])[CH3:2]

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C)OC(C)=O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4 mol
Type
reactant
Smiles
C(C)OC(CCl)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
CO and 55° C.
CUSTOM
Type
CUSTOM
Details
4 hours
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 400 g
Name
Type
product
Smiles
C(C)OC(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 160 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04443624

Procedure details

As described in Example 1, but with 160 g of an 8.85% solution of Co2 (CO)8 in ethanol, 2.7 moles out of 4 moles of chloroacetic acid ethyl ester are reacted at 7.5 at. CO and 55° C. in 51/4 hours. 400 g of malonic acid diethyl ester is obtained (93% yield) and 3.5 g of acetic acid ethyl ester plus 160 g of chloroacetic acid ethyl ester.
Quantity
3.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:7])[CH2:5][Cl:6])[CH3:2].[CH2:8]([O:10][C:11](=[O:13])C)[CH3:9]>C(O)C>[CH2:1]([O:3][C:4](=[O:7])[CH2:5][C:11]([O:10][CH2:8][CH3:9])=[O:13])[CH3:2].[CH2:1]([O:3][C:4](=[O:7])[CH2:5][Cl:6])[CH3:2]

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C)OC(C)=O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4 mol
Type
reactant
Smiles
C(C)OC(CCl)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
CO and 55° C.
CUSTOM
Type
CUSTOM
Details
4 hours
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 400 g
Name
Type
product
Smiles
C(C)OC(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 160 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04443624

Procedure details

As described in Example 1, but with 160 g of an 8.85% solution of Co2 (CO)8 in ethanol, 2.7 moles out of 4 moles of chloroacetic acid ethyl ester are reacted at 7.5 at. CO and 55° C. in 51/4 hours. 400 g of malonic acid diethyl ester is obtained (93% yield) and 3.5 g of acetic acid ethyl ester plus 160 g of chloroacetic acid ethyl ester.
Quantity
3.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:7])[CH2:5][Cl:6])[CH3:2].[CH2:8]([O:10][C:11](=[O:13])C)[CH3:9]>C(O)C>[CH2:1]([O:3][C:4](=[O:7])[CH2:5][C:11]([O:10][CH2:8][CH3:9])=[O:13])[CH3:2].[CH2:1]([O:3][C:4](=[O:7])[CH2:5][Cl:6])[CH3:2]

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C)OC(C)=O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4 mol
Type
reactant
Smiles
C(C)OC(CCl)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
CO and 55° C.
CUSTOM
Type
CUSTOM
Details
4 hours
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 400 g
Name
Type
product
Smiles
C(C)OC(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 160 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.